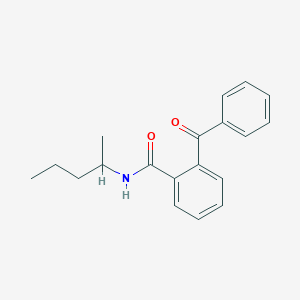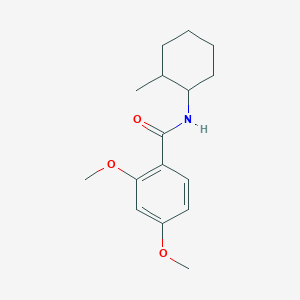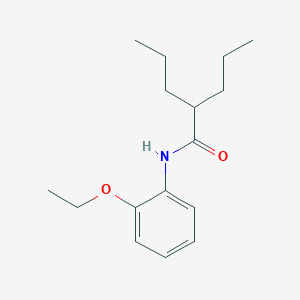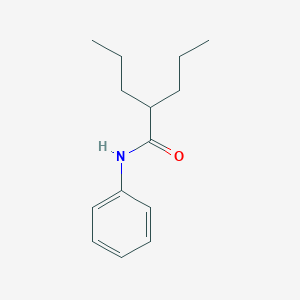
N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide, also known as ML188, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide is based on its ability to inhibit the activity of USP14. USP14 is a deubiquitinase enzyme that plays a crucial role in the degradation of misfolded proteins in cells. Inhibition of USP14 by N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide enhances the degradation of misfolded proteins and promotes cell survival. This mechanism of action makes N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide a promising target for the treatment of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide has been shown to have biochemical and physiological effects on cells. Inhibition of USP14 by this compound enhances the degradation of misfolded proteins and promotes cell survival. This effect has been observed in both neuronal and cancer cells in vitro. Additionally, N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide has several advantages and limitations for lab experiments. One advantage is its potential as a tool for studying the role of USP14 in the degradation of misfolded proteins and its potential as a therapeutic target for neurodegenerative diseases and cancer. However, one limitation is that the compound has not yet been tested in vivo, and its pharmacokinetics and toxicity profile are unknown.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide. One direction is to test the compound in animal models to determine its pharmacokinetics and toxicity profile. Another direction is to explore the potential of this compound as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further research is needed to understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide and its potential as a tool for studying the role of USP14 in the degradation of misfolded proteins.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide involves the reaction of 4-bromo-2-fluoroaniline and 4-ethylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction takes place in a solvent such as dichloromethane or dimethylformamide at room temperature. The resulting product is purified by column chromatography to obtain pure N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide has potential applications in scientific research, particularly in drug discovery and development. This compound has been identified as a potential inhibitor of the enzyme human deubiquitinase USP14, which plays a crucial role in the degradation of misfolded proteins in cells. Inhibition of USP14 has been shown to enhance the degradation of misfolded proteins and promote cell survival, making it a promising target for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Propiedades
Fórmula molecular |
C15H13BrFNO |
|---|---|
Peso molecular |
322.17 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H13BrFNO/c1-2-10-3-5-11(6-4-10)15(19)18-14-8-7-12(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
Clave InChI |
CKBWOIIHIKXMDM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



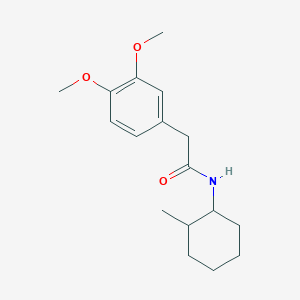
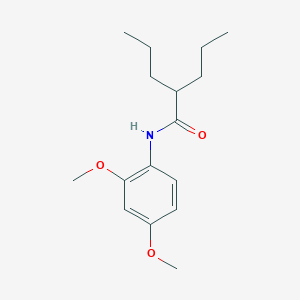
![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
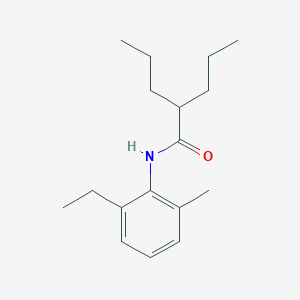

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)

